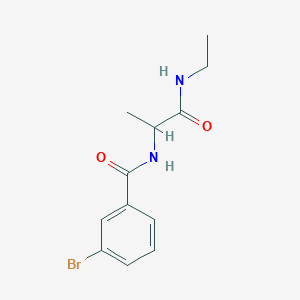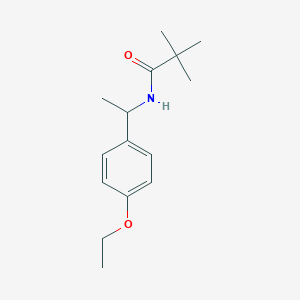![molecular formula C20H18ClN5 B14904973 N-[2-(4-chlorophenyl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14904973.png)
N-[2-(4-chlorophenyl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Chlorophenethyl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of N-(4-Chlorophenethyl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine includes a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system fused with a pyrazole and a pyrimidine ring. This compound has shown promise in various scientific research fields, including medicinal chemistry and drug discovery .
准备方法
The synthesis of N-(4-Chlorophenethyl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-chlorophenethylamine with m-tolylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized with a suitable pyrimidine derivative under acidic or basic conditions to yield the desired pyrazolo[3,4-d]pyrimidine compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity .
化学反应分析
N-(4-Chlorophenethyl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom on the phenethyl group can be replaced by other nucleophiles like amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex fused ring systems
科学研究应用
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a kinase inhibitor, which makes it a candidate for studying cell signaling pathways.
Medicine: Due to its kinase inhibitory activity, it is being explored for its potential use in treating diseases such as cancer and inflammatory disorders.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes
作用机制
The mechanism of action of N-(4-Chlorophenethyl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby modulating various cellular processes. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
N-(4-Chlorophenethyl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
N-(4-Methoxyphenethyl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: This compound has a methoxy group instead of a chlorine atom, which may affect its biological activity and chemical reactivity.
N-(4-Bromophenethyl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: The presence of a bromine atom can influence the compound’s pharmacokinetic properties and binding affinity to molecular targets.
N-(4-Fluorophenethyl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: The fluorine atom can enhance the compound’s metabolic stability and bioavailability
属性
分子式 |
C20H18ClN5 |
|---|---|
分子量 |
363.8 g/mol |
IUPAC 名称 |
N-[2-(4-chlorophenyl)ethyl]-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H18ClN5/c1-14-3-2-4-17(11-14)26-20-18(12-25-26)19(23-13-24-20)22-10-9-15-5-7-16(21)8-6-15/h2-8,11-13H,9-10H2,1H3,(H,22,23,24) |
InChI 键 |
YXTOCDQYJJBLEY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NCCC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Mercaptomethyl)-1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethylpyridin-4(1H)-one](/img/structure/B14904890.png)
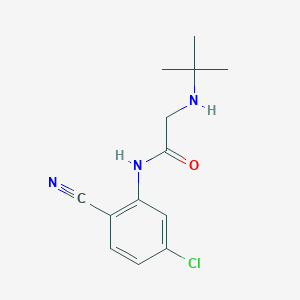
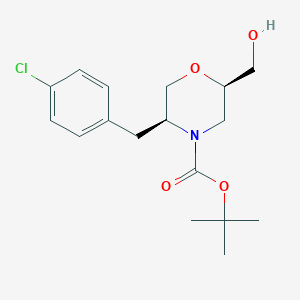


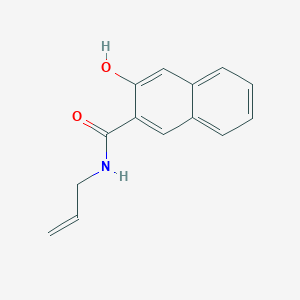
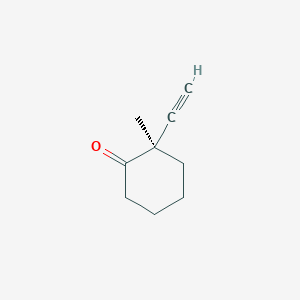

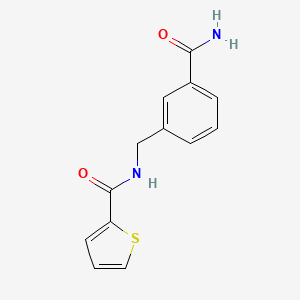
![2-(4-Methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B14904927.png)
